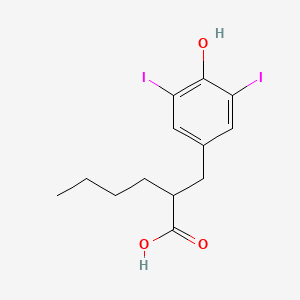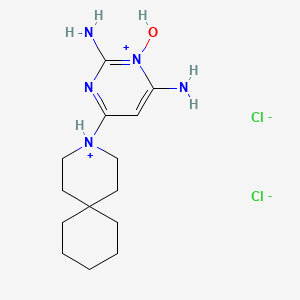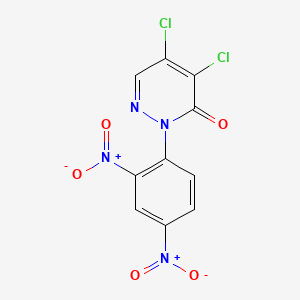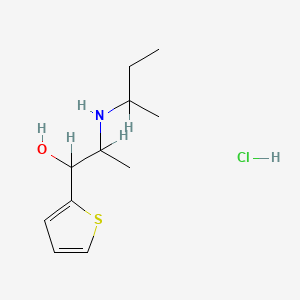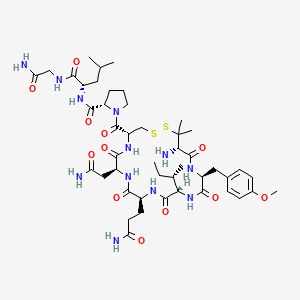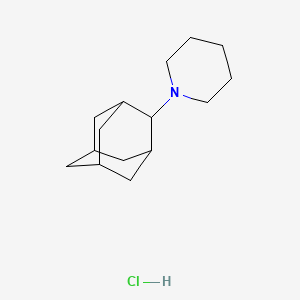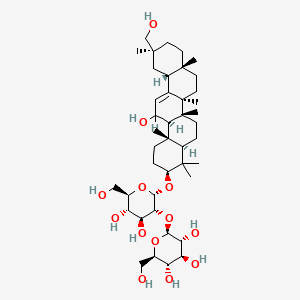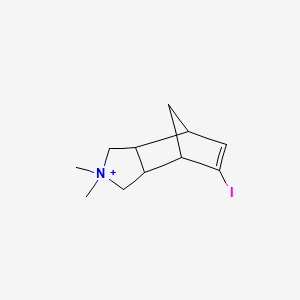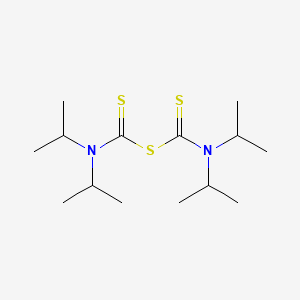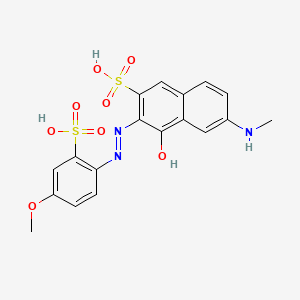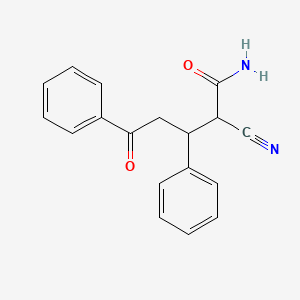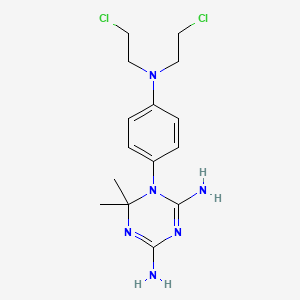
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize high-pressure reactors and specific catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer applications, where it can inhibit the growth of cancer cells by interfering with their genetic material.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and compounds with bis(2-chloroethyl)amino groups. For example:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis.
Allylamine: An organic compound with a similar amine group structure. The uniqueness of 1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
151648-35-0 |
|---|---|
Molecular Formula |
C15H22Cl2N6 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22Cl2N6/c1-15(2)21-13(18)20-14(19)23(15)12-5-3-11(4-6-12)22(9-7-16)10-8-17/h3-6H,7-10H2,1-2H3,(H4,18,19,20,21) |
InChI Key |
BXCJCYCMGXNFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N(CCCl)CCCl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


